molecular formula C23H18BrNO2 B415782 Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate

Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate

Cat. No.: B415782
M. Wt: 420.3g/mol
InChI Key: IFEMPEFZSRQNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoquinoline core substituted with a bromo-phenyl group and an acetic acid ethyl ester moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the bromo-phenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the acetic acid ethyl ester moiety: This can be done through esterification, where the benzoquinoline derivative reacts with ethyl acetate in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzoquinoline derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Chloro-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
  • [3-(4-Methyl-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
  • [3-(4-Fluoro-phenyl)-benzo[f]quinolin-1-yl]-acetic acid ethyl ester

Uniqueness

The presence of the bromo-phenyl group in Ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C23H18BrNO2

Molecular Weight

420.3g/mol

IUPAC Name

ethyl 2-[3-(4-bromophenyl)benzo[f]quinolin-1-yl]acetate

InChI

InChI=1S/C23H18BrNO2/c1-2-27-22(26)14-17-13-21(16-7-10-18(24)11-8-16)25-20-12-9-15-5-3-4-6-19(15)23(17)20/h3-13H,2,14H2,1H3

InChI Key

IFEMPEFZSRQNHW-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Br

Origin of Product

United States

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